Syringaresinol

Übersicht

Beschreibung

Syringaresinol ist ein Lignan, eine Art von Naturstoff, der in verschiedenen Pflanzen wie Castela emoryi und Prunus mume vorkommt . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die oxidative Kupplung von Zimtsäurederivaten unter Verwendung von Katalysatoren wie Titantetrachlorid . Eine andere Methode beinhaltet die Kondensation von 2,5-Bis(trimethylsiloxy)furan mit aromatischen Aldehyden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig biokatalytische Prozesse. Beispielsweise kann es aus Lignin-basierten Verbindungen durch enzymkatalysierte Reaktionen hergestellt werden . Dieses Verfahren ist effizient und umweltfreundlich, was es für die großtechnische Produktion geeignet macht.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Reagenzien wie Halogene und Säuren werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Medizin: Es hat sich als vielversprechend bei der Behandlung von Erkrankungen wie kognitiven Störungen, Sepsis-induzierten akuten Lungenverletzungen und neuropathischen Schmerzen erwiesen .

Industrie: This compound wird in der Kosmetikindustrie wegen seiner hautklärenden und Anti-Aging-Wirkung eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es reduziert die Bildung von reaktiven Sauerstoffspezies durch Hemmung von Enzymen wie NADPH-Oxidase.

Entzündungshemmende Aktivität: Es unterdrückt die Aktivierung von entzündungsfördernden Signalwegen wie NF-κB und MAPKs.

Neuroprotektive Wirkungen: This compound moduliert die Gliazell-Aktivität und die Apoptose-Signalgebung, wodurch Neuronen vor Schäden geschützt werden.

Wissenschaftliche Forschungsanwendungen

Syringaresinol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex lignans and polyphenolic compounds.

Medicine: It has shown potential in treating conditions like cognitive dysfunction, sepsis-induced acute lung injury, and neuropathic pain .

Industry: This compound is used in the cosmetic industry for its skin-brightening and anti-aging effects.

Wirkmechanismus

Target of Action

Syringaresinol (SYR) is a lignan glycoside compound that has been found to interact with several targets. One of its primary targets is the monoamine transporters . SYR has been shown to inhibit all three monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels . Another target of SYR is the Nuclear factor E2-related factor 2 (NRF2) , a key regulator of antioxidant response .

Mode of Action

SYR interacts with its targets in unique ways. For instance, it binds to an allosteric site in monoamine transporters . This binding stabilizes a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed . In the case of NRF2, SYR promotes its nuclear translocation, enhancing the downstream antioxidant enzymes .

Biochemical Pathways

SYR’s interaction with its targets affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway, a form of programmed cell death that plays a significant role in inflammation . By upregulating NRF2 signaling, SYR enhances the expression of antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD), effectively decreasing excess reactive oxygen species (ROS) .

Result of Action

The action of SYR leads to several molecular and cellular effects. It has been shown to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and other symptoms in diabetic mice . SYR also reduces the production of proinflammatory cytokines and albumin, thereby alleviating lung tissue injury . Moreover, it has been found to attenuate Tau phosphorylation, which could have implications for neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

Syringaresinol has been reported to have anti-apoptotic and anti-inflammatory effects . It interacts with various enzymes and proteins, including the NLRP3 inflammasome, TLR4, NF-κB, and MAPKs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress pyroptosis in lung tissues, thereby alleviating lung tissue injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to an allosteric site in monoamine transporters , which is different from the mechanism of action of conventional antidepressants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound pretreatment significantly reduces lung tissue histological damage, inhibits the production of proinflammatory cytokines and albumin in bronchoalveolar lavage fluid (BALF), and decreases myeloperoxidase (MPO) levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, septic mice treated with this compound displayed a higher survival rate and lower percentage of M1 macrophages in the BALF and spleen than septic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Syringaresinol can be synthesized through several methods. One common approach involves the oxidative coupling of cinnamic acid derivatives using catalysts like titanium tetrachloride . Another method includes the condensation of 2,5-bis(trimethylsiloxy)furan with aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. For instance, it can be produced from lignin-derived compounds through enzyme-catalyzed reactions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Syringaresinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens and acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, which can have different biological activities and applications.

Vergleich Mit ähnlichen Verbindungen

Syringaresinol ist unter den Lignanen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner Molekülstruktur. Ähnliche Verbindungen umfassen:

Pinoresinol: Ein weiteres Lignan mit antioxidativen und entzündungshemmenden Eigenschaften.

Secoisolariciresinol: Bekannt für seine Antikrebs- und kardioprotektiven Wirkungen.

Matairesinol: Zeigt östrogene Aktivität und potenzielle Vorteile bei hormonbedingten Erkrankungen.

This compound zeichnet sich durch seine vielfältigen Anwendungen in Medizin, Biologie und Industrie aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

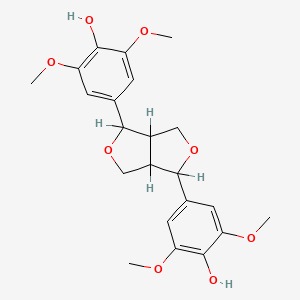

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Syringaresinol itself is not typically used as a catalyst, its synthesis can be achieved through biocatalytic processes. For example, a one-pot biocatalytic cascade reaction utilizes eugenol oxidase and horseradish peroxidase to produce racemic this compound from dihydrosinapyl alcohol, a lignin-derived phenol [].

A: Yes, molecular docking studies have been used to predict the binding activity of this compound to HSP90, providing insights into their molecular interactions [].

ANone: Detailed pharmacokinetic data on this compound is limited in the provided papers.

ANone: The provided research papers do not discuss any resistance mechanisms associated with this compound.

A: this compound has been a subject of research for several decades, with early studies focusing on its isolation and structural characterization from various plant sources [, , ]. Over time, research has explored its potential therapeutic applications, particularly in the areas of cardiovascular and metabolic diseases, as well as its role in plant biology and potential as a bio-based material [, , , ].

A: this compound research spans various disciplines, including:* Medicinal Chemistry: Investigating its pharmacological properties and therapeutic potential [, , ].* Natural Product Chemistry: Isolation, structural elucidation, and synthesis [, , ].* Polymer Chemistry: Exploring its use as a renewable building block for polymers and materials [, ].* Plant Science: Understanding its biosynthesis and role in plant physiology [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.